molecular formula C33H47O13N<br>C33H47NO13 B10753224 (1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid CAS No. 52882-37-8

(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

Cat. No. B10753224
CAS RN: 52882-37-8
M. Wt: 665.7 g/mol
InChI Key: NCXMLFZGDNKEPB-SUGHSYGTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Natamycin is primarily produced through fermentation. The bacterium Streptomyces natalensis or Streptomyces gilvosporeus is cultured in a medium containing a carbon source and a fermentable nitrogen source . The fermentation process is carefully controlled to optimize the yield of natamycin.

Industrial Production Methods: On an industrial scale, natamycin is produced by fermenting the culture of Streptomyces natalensis or Streptomyces gilvosporeus. The fermentation broth is then processed to extract and purify natamycin. This involves steps such as filtration, concentration, and drying . An extraction-free method has also been developed, which involves directly drying, puffing, and crushing the mycelia of natamycin production strains .

Chemical Reactions Analysis

Types of Reactions: Natamycin undergoes various chemical reactions, including hydrolysis and binding reactions. It is known to destabilize at low pH values, leading to the formation of mycosamine due to the hydrolysis of the glycosidic bond .

Common Reagents and Conditions: Natamycin interacts with sterols, particularly ergosterol, in fungal cell membranes. This interaction is crucial for its antifungal activity .

Major Products Formed: The primary product formed from the hydrolysis of natamycin is mycosamine .

Scientific Research Applications

Natamycin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Natamycin belongs to the polyene macrolide family of antibiotics, which includes other compounds such as amphotericin B and nystatin. Compared to these compounds, natamycin has a unique mechanism of action as it binds to ergosterol without significantly altering membrane permeability . This makes it particularly effective in treating fungal infections without causing severe side effects.

Similar Compounds:

  • Amphotericin B
  • Nystatin
  • Pimaricin

Natamycin’s unique binding mechanism and its effectiveness as a food preservative and antifungal agent highlight its importance in both medical and industrial applications.

properties

Like other polyene antibiotics, Natamycin inhibits fungal growth by binding to sterols. Specifically, Natamycin binds to ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission. This differs from the mechanism of most other polyene antibiotics, which tend to work by altering fungal membrane permeability instead.

CAS RN

52882-37-8

Molecular Formula

C33H47O13N
C33H47NO13

Molecular Weight

665.7 g/mol

IUPAC Name

(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

InChI

InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/t18?,19?,20?,21?,22?,23?,24?,25?,27?,28?,29?,30?,32?,33-/m1/s1

InChI Key

NCXMLFZGDNKEPB-SUGHSYGTSA-N

Isomeric SMILES

CC1CC=CC=CC=CC=CC(CC2C(C(C[C@](O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Canonical SMILES

CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

melting_point

290 °C

physical_description

White to creamy-white crystalline powder

solubility

2.78e-01 g/L

Origin of Product

United States

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